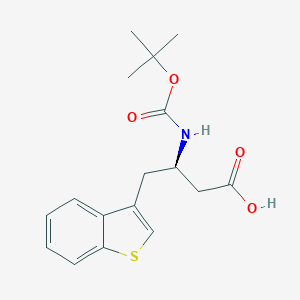

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

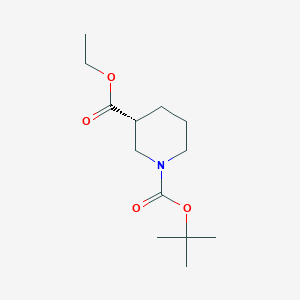

“Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid” is also known as “3-Benzothienyl-D-alanine” and is a useful intermediate used in the preparation of enantiopure L-benzofuranyl-and L-benzothienyl alanines . It is an organic compound with the molecular formula C11H11NO2S .

Molecular Structure Analysis

The molecular structure of “Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid” can be represented by the InChI string: InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1 . Its molecular weight is 221.28 g/mol .

Chemical Reactions Analysis

“Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid” is used as an intermediate in the preparation of enantiopure L-benzofuranyl-and L-benzothienyl alanines . The exact chemical reactions involving this compound are not detailed in the search results.

Physical And Chemical Properties Analysis

“Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid” is an almost white powder . It has a density of 1.374±0.06 g/cm3 . Its melting point is between 236-240 °C, and it has a boiling point of 416.7 °C at 760 mmHg .

Scientific Research Applications

Proteomics Studies

This compound is potentially useful for proteomics studies . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and this compound could play a role in facilitating these studies .

Solid Phase Peptide Synthesis Techniques

The compound can be used in solid phase peptide synthesis techniques . These techniques are used to chemically synthesize peptides or proteins, and this compound could be a valuable tool in these processes .

Flexibility in Polypeptide Chains

Alanine, one of the simplest amino acids, has a methyl group as the side chain. This small side chain confers a high degree of flexibility (second only to glycine) when incorporated into a polypeptide chain . This compound, containing an alanine derivative, could therefore be used in research studying the flexibility and dynamics of polypeptide chains .

Orthogonal De-protection Strategy

The Fmoc group is typically removed with a base such as pyridine - an orthogonal de-protection strategy to the acid labile Boc group . This compound could therefore be used in studies investigating new de-protection strategies and their applications .

Safety And Hazards

The safety data sheet for “Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid” indicates that it is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if not breathing .

properties

IUPAC Name |

(3R)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUFHPBCNHYEPJ-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CSC2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)